7α,12α-Dihydroxy-5β-cholestan-3-one-d7 is a steroid compound characterized by the presence of two hydroxyl groups at the 7α and 12α positions on the cholestane backbone. This compound is notable for its role in biochemical processes and potential applications in scientific research, particularly in the study of steroid metabolism and biosynthesis.
The compound is derived from cholesterol, which is a fundamental sterol in biological systems. It can be synthesized through various chemical methods that involve modifications to the cholestane structure, particularly focusing on the introduction of hydroxyl groups.
The synthesis of 7α,12α-Dihydroxy-5β-cholestan-3-one-d7 can be achieved through several methods. One efficient approach involves the hydroxylation of 5β-cholestan-3-one using specific reagents under controlled conditions.
A detailed synthesis pathway can be found in literature that discusses similar compounds, indicating that variations in conditions can lead to different isomers and yields .
The molecular structure of 7α,12α-Dihydroxy-5β-cholestan-3-one-d7 features a steroid nucleus with two hydroxyl groups located at the 7α and 12α positions. The presence of these functional groups significantly influences its chemical behavior and biological activity.
The compound can undergo various chemical reactions typical for steroids, including:
The reactivity of 7α,12α-Dihydroxy-5β-cholestan-3-one-d7 is largely dictated by its functional groups and steric hindrance presented by the steroid framework .
The mechanism of action for 7α,12α-Dihydroxy-5β-cholestan-3-one-d7 primarily involves its interaction with enzymes involved in steroid metabolism. It acts as a substrate for enzymes such as 3β-hydroxysteroid dehydrogenase, which plays a crucial role in steroid biosynthesis.
Research indicates that this compound may influence pathways related to bile acid synthesis and cholesterol metabolism, highlighting its potential biological significance .
Relevant analyses have shown that variations in synthesis methods can affect both physical and chemical properties significantly .
7α,12α-Dihydroxy-5β-cholestan-3-one-d7 has several applications in scientific research:
This compound's role as a biochemical probe makes it valuable for understanding complex metabolic processes involving steroids .
The molecular architecture comprises a characteristic cholestane steroid nucleus modified with specific functional groups and isotopic labeling. The non-deuterated parent compound (C27H46O3) features a tetracyclic ring system with A/B ring fusion in the 5β (A-B cis) configuration, hydroxyl groups at the 7α and 12α positions, and a ketone at carbon 3. The deuterated analog (7α,12α-Dihydroxy-5β-cholestan-3-one-d7) incorporates seven deuterium atoms at the terminal methyl groups (positions 26, 26, 26, 27, 27, 27, and 25 or equivalent), yielding the molecular formula C27H39D7O3 and a molecular weight of 425.7 g/mol. This isotopic modification occurs at metabolically stable sites within the isooctyl side chain, minimizing kinetic isotope effects that could alter metabolic handling while providing a distinct mass signature (+7 Da) for analytical detection. The rigid steroidal framework maintains spatial orientation essential for enzyme-substrate recognition, with the deuterium labeling strategically positioned distal to the catalytic sites involved in hepatic modifications of the steroid nucleus [3] [9] [10].
Table 1: Molecular Characteristics of 7α,12α-Dihydroxy-5β-cholestan-3-one and Its Deuterated Analog
Characteristic | 7α,12α-Dihydroxy-5β-cholestan-3-one | 7α,12α-Dihydroxy-5β-cholestan-3-one-d7 |
---|---|---|
Molecular Formula | C27H46O3 | C27H39D7O3 |
Molecular Weight | 418.65 g/mol | 425.7 g/mol |
Deuterium Positions | N/A | C-25,26,27 (terminal methyl groups) |
Isotopic Purity | N/A | >99% |
CAS Registry Number | 547-97-7 | 547-97-7 (labeled form) |
This deuterated sterol occupies a pivotal branch point in the classical (neutral) pathway of bile acid biosynthesis. It is enzymatically generated from 7α,12α-dihydroxycholest-4-en-3-one via stereospecific 5β-reduction catalyzed by Δ4-3-oxosteroid 5β-reductase (AKR1D1). The saturated 5β-conformation is essential for subsequent enzymatic reduction at C3. Positioned immediately upstream of the final oxidative cleavage of the side chain, this intermediate undergoes mitochondrial C27-hydroxylation before side chain shortening produces cholic acid. The deuterated analog serves as a metabolic tracer to quantify flux through this pathway, revealing that elevated plasma concentrations (183 ng/mL in patients vs. 0.48 ng/mL in controls) serve as diagnostic biomarkers for cerebrotendinous xanthomatosis (CTX), where deficient sterol 27-hydroxylase (CYP27A1) activity causes pathological accumulation [3] [4] [5].
Table 2: Diagnostic Concentrations in Cerebrotendinous Xanthomatosis (CTX)
Sample Type | CTX Patients (ng/mL) | Healthy Controls (ng/mL) | Fold Difference |
---|---|---|---|
Plasma | ~183 | ~0.48 | ~386 |
Dried Blood Spots | ~1385 | ~0.36 | ~3850 |
The deuterated compound enables kinetic analysis distinguishing de novo synthesis from enterohepatic recycling of bile acids. When administered in vivo, its metabolic conversion to deuterated cholic acid can be quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using reverse-phase C8 columns with water-acetonitrile mobile phases (98:2 v/v) at 0.8 mL/min flow rate, achieving baseline separation at approximately 10 minutes retention time. This analytical approach reveals disruptions in bile acid homeostasis in conditions like bile acid malabsorption syndromes, where loss of negative feedback regulation via fibroblast growth factor 19 (FGF19) elevates precursor levels [3] [8].
The ketone at C3 undergoes NAD(P)H-dependent reduction exclusively by 3α-hydroxysteroid dehydrogenase (3α-HSD, AKR1C4), producing 5β-cholestane-3α,7α,12α-triol. This stereospecific reduction is essential for generating the correct 3α-hydroxy configuration found in mature bile acids. Enzyme kinetics reveal that the rat liver 3α-HSD purified 250-fold to homogeneity (molecular weight 32,000 Da) exhibits optimal activity at pH 7.4 with preferential cofactor utilization (NADPH > NADH). The dehydrogenase demonstrates broad substrate tolerance for 3-oxo-5β-steroids including 7α-hydroxy-5β-cholestan-3-one and 3-oxo-5β-cholanoic acid, but negligible activity toward non-steroidal carbonyls like glycolaldehyde. The deuterated analog serves as a reference substrate for characterizing this enzymatic activity, revealing a sequential ordered bi-bi mechanism where NAD+ binding precedes substrate association [2] [4] [7].
Recent studies demonstrate that human 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7), the membrane-associated enzyme initiating this pathway, exhibits stringent specificity for 7α-hydroxylated oxysterols. Kinetic parameters determined using recombinant enzyme show a Km of 17.4 μM (95% CI: 13.0-23.4 μM) for 7α-hydroxycholesterol and 3.8 μM (95% CI: 2.8-5.2 μM) for 7α,27-dihydroxycholesterol, indicating higher affinity for side chain-hydroxylated substrates. The catalytic efficiency (kcat/Km) remains consistent across substrates (3.0 × 104 M-1s-1 for 7α-OHC), suggesting that the enzyme active site accommodates structural diversity in the side chain while maintaining transition state stabilization for the dehydrogenation-isomerization reaction. This kinetic profile underpins the enzyme's role in processing diverse oxysterol precursors generated through classical and alternative bile acid synthesis pathways [7].
Table 3: Kinetic Parameters of HSD3B7 for 7α-Hydroxylated Substrates
Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) × 10⁴ |
---|---|---|---|
7α-Hydroxycholesterol | 17.4 (13.0-23.4) | 30.9 (28.1-34.1) | 3.0 ± 0.4 |
7α,27-Dihydroxycholesterol | 3.8 (2.8-5.2) | 37.6 (33.1-42.7) | 9.9 ± 1.1 |
7α,25-Dihydroxycholesterol | 21.3 (15.8-28.8) | 35.2 (30.7-40.4) | 2.8 ± 0.3 |
7-Dehydrocholic Acid | 19.8 (15.1-26.0) | 32.8 (30.1-35.7) | 2.8 ± 0.3 |
The deuterium labeling enables precise quantification of endogenous 7α,12α-dihydroxy-5β-cholestan-3-one in biological matrices through isotope dilution mass spectrometry. This approach minimizes matrix effects and corrects for extraction efficiency variations, achieving detection limits in the low picomolar range. The mass shift (m/z 419 → 426 for [M+H]+) provides unambiguous identification in complex biological samples. Clinical applications include diagnosis of bile acid synthesis disorders, where dried blood spot analysis shows 1385 ng/mL in CTX patients versus 0.36 ng/mL in controls—a 3850-fold increase. The deuterated analog also serves as an internal standard for quantifying its metabolic precursor 7α-hydroxy-4-cholesten-3-one-d7 (molecular weight 407.68 g/mol, CAS 2260669-17-6), whose serum concentrations reflect hepatic CYP7A1 activity and exhibit diurnal variation patterns correlating with bile acid synthesis rates [3] [8] [10].
Chemical synthesis routes typically involve 11-step sequences from cholane precursors, featuring strategic protection of 7α and 12α-hydroxyl groups, isotopic labeling at the side chain via deuterated alkyl halides or Grignard reagents, and final oxidation to establish the 3-oxo group. The deuterated analog's commercial availability (e.g., TRC catalog TR-D452412) facilitates biochemical research despite premium pricing ($2,489/10mg). Key applications include: (1) enzyme kinetic studies characterizing 3α-HSD and HSD3B7 isoforms; (2) metabolic flux analysis using tracer doses in hepatocyte cultures; (3) development of clinical mass spectrometry assays for bile acid synthesis disorders; and (4) in vitro models of bile acid transport where isotopic labeling distinguishes exogenous compounds from endogenous pools. The synthetic accessibility of custom-labeled analogs supports structure-activity relationship studies probing enzymatic transformations in bile acid biosynthesis [5] [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0